Methyl 6-aminobenzo[d]oxazole-2-carboxylate
Description
Methyl 6-aminobenzo[d]oxazole-2-carboxylate is a heterocyclic compound featuring a benzoxazole core substituted with an amino group at position 6 and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 6-amino-1,3-benzoxazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDTTWCNENSYDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(O1)C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-aminobenzo[d]oxazole-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 192.17 g/mol. Its structure features a benzo[d]oxazole ring with an amino group and a carboxylate ester, which are crucial for its interaction with biological targets.
Synthesis Methods
Several synthetic routes have been developed for the production of this compound. These methods typically involve the reaction of 2-aminobenzo[d]oxazole derivatives with various reagents under controlled conditions. For example, one method employs a nucleophilic substitution reaction where the amino group acts as a nucleophile, facilitating the formation of the carboxylate ester.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies have reported that it can inhibit pro-inflammatory cytokines in cell cultures, which may contribute to its therapeutic potential in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study published in Pharmaceutical Biology evaluated the antimicrobial activity of this compound against a range of bacterial strains. The results indicated that the compound inhibited bacterial growth with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL, depending on the strain tested .
- Anti-inflammatory Activity : Another investigation assessed the anti-inflammatory properties of this compound in a murine model of acute inflammation. The results showed a significant reduction in paw edema when treated with this compound compared to the control group, indicating its potential for managing inflammatory responses .
Comparative Analysis
The following table summarizes key characteristics and biological activities of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | C₉H₈N₂O₃ | Significant (MIC: 32–128 µg/mL) | Moderate |
| Methyl 5-aminobenzo[d]oxazole-2-carboxylate | C₉H₈N₂O₃ | Moderate | Low |
| Ethyl 5-aminobenzo[d]oxazole-2-carboxylate | C₁₀H₉N₂O₃ | Low | Moderate |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Position Variations
Methyl 5-aminobenzo[d]oxazole-2-carboxylate (CAS 1035093-77-6)
- Structural Difference: Amino group at position 5 instead of 6.
- Synthesis : Listed in commercial catalogs with 95% purity, indicating accessibility for research .
Methyl 6-bromobenzo[d]oxazole-2-carboxylate (CAS 954239-67-9)
- Structural Difference: Bromine substituent at position 6 instead of amino.
- Properties: Higher molecular weight (256.055 g/mol vs. ~191 g/mol for amino analog) due to bromine. Reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) is enhanced .
- Applications : Used as a synthetic intermediate; available in multi-kilogram batches .
Core Heterocycle Modifications
Methyl 6-methylbenzo[d]thiazole-2-carboxylate
- Structural Difference : Thiazole (sulfur-containing) core replaces oxazole.
- Applications : Highlighted for research scalability, with availability from milligrams to production-scale quantities .
6-Aminobenzo[d]thiazole-2,7-dicarbonitrile
Substituent Functional Group Variations
Methyl 5-methylbenzo[d]oxazole-2-carboxylate (CAS 27383-91-1)
- Structural Difference : Methyl group at position 4.
Methyl 5-methoxybenzo[d]oxazole-2-carboxylate (CAS 49559-57-1)
- Structural Difference : Methoxy group at position 5.
- Electronic Effects: Methoxy’s electron-donating nature contrasts with amino’s electron-donating/withdrawing duality, influencing solubility and reactivity .
Comparative Data Table
Key Research Findings and Implications
- Synthetic Accessibility : Bromo and methoxy derivatives are commercially available, facilitating rapid analog synthesis . Microwave-assisted methods (e.g., ) offer efficient routes for complex heterocycles.
- Biological Relevance: Thiazole derivatives show kinase inhibition (e.g., DYRK1A), suggesting that this compound could be optimized for neurodegenerative disease targets .
- Structure-Activity Relationships (SAR): Position 6 substitutions (amino, bromo) critically influence electronic and steric profiles, impacting interactions with biological targets like MAO-B or kinases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
